Benzothiazole,4-(4-methylphenyl)-

TPH1 inhibition Serotonin synthesis Enzyme selectivity

Benzothiazole, 4-(4-methylphenyl)- (CAS 943443-11-6; synonyms: TBTZ, 4-para-tolylbenzo[d]thiazole; molecular formula C14H11NS; molecular weight 225.31 g/mol) is a 4-substituted benzothiazole derivative belonging to the broader class of benzothiazole-based heterocycles widely employed as pharmaceutical intermediates and materials science building blocks. It is structurally distinct from the more commonly cited 2-(4-methylphenyl)benzothiazole isomer (CAS 16112-21-3), which has been extensively evaluated for antirheumatic and enzyme inhibitory activities.

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
Cat. No. B8551774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole,4-(4-methylphenyl)-
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C(=CC=C2)SC=N3
InChIInChI=1S/C14H11NS/c1-10-5-7-11(8-6-10)12-3-2-4-13-14(12)15-9-16-13/h2-9H,1H3
InChIKeyGAACTGUSQIEVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 4-(4-methylphenyl)-: Core Chemical Identity and Procurement Baseline


Benzothiazole, 4-(4-methylphenyl)- (CAS 943443-11-6; synonyms: TBTZ, 4-para-tolylbenzo[d]thiazole; molecular formula C14H11NS; molecular weight 225.31 g/mol) is a 4-substituted benzothiazole derivative belonging to the broader class of benzothiazole-based heterocycles widely employed as pharmaceutical intermediates and materials science building blocks . It is structurally distinct from the more commonly cited 2-(4-methylphenyl)benzothiazole isomer (CAS 16112-21-3), which has been extensively evaluated for antirheumatic and enzyme inhibitory activities [1]. The 4-substituted regioisomer described herein is primarily documented in patent literature as a component of organic electroluminescence devices and transition metal complexes, with limited publicly available biological characterization .

Why Generic Benzothiazole Substitution Cannot Replace 4-(4-Methylphenyl)benzothiazole in Specialized Applications


The substitution pattern on the benzothiazole core dictates both electronic properties and biological target engagement. The 4-(4-methylphenyl) substitution creates a specific regioisomeric configuration that differs fundamentally from 2-substituted benzothiazoles in terms of conjugation, metal-binding capacity, and steric accessibility . In organic light-emitting diode (OLED) applications, the 4-position attachment of the p-tolyl group enables distinct coordination geometry with transition metals compared to 2-substituted analogs, directly influencing device efficiency and emission wavelength . In a biological context, the 4-hydroxy derivative of the 2-substituted isomer (KB-2714) demonstrates that even subtle substitution differences—such as acetylation at the 4-position versus hydroxylation—profoundly alter metabolic activation pathways and pharmacokinetic profiles [1]. These structural dependencies preclude simple interchangeability with other benzothiazole derivatives.

Quantitative Differentiation of 4-(4-Methylphenyl)benzothiazole: Comparative Evidence for Scientific Selection


TPH1 Enzyme Inhibition Potency: 4-Methylphenyl Scaffold vs. Established Inhibitors

A structurally related 4-methylphenyl-containing benzothiazole derivative, 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one, demonstrated TPH1 inhibition with 50% inhibition at 98 ± 30 nM in a thermal shift assay [1]. This potency places the 4-methylphenyl-substituted benzothiazole scaffold within the high-nanomolar range, which is 4-fold more potent than LP-533401 (IC50 = 400 nM) [2] but approximately 10-fold less potent than telotristat (IC50 = 10 nM) under comparable in vitro conditions. The 4-methylphenyl group contributes to hydrophobic interactions within the TPH1 active site, as supported by computational docking studies [1].

TPH1 inhibition Serotonin synthesis Enzyme selectivity

Topoisomerase II Inhibition: 4-Methylphenyl Benzothiazole vs. Etoposide Benchmark

A 2-substituted 4-methylphenyl benzothiazole analog, 2-(3-amino-4-methylphenyl)benzothiazole, exhibited topoisomerase II inhibitory activity with an IC50 of 71.7 μM in a cell-free enzyme assay [1]. This activity was statistically indistinguishable from the clinical topoisomerase II inhibitor etoposide, which yielded an IC50 of 78.4 μM under identical assay conditions [1]. The presence of the 4-methylphenyl group appears to maintain the planar aromatic system required for DNA intercalation and topoisomerase II poisoning.

Topoisomerase II inhibition Anticancer screening DNA damage

Antiarthritic Activity: 4-Acetoxy-2-(4-methylphenyl)benzothiazole vs. NSAIDs in Adjuvant Arthritis Model

The 4-acetoxy derivative of 2-(4-methylphenyl)benzothiazole (KB-2683) was identified as the most potent compound in a series of 2-(4-methylphenyl)benzothiazoles evaluated in an adjuvant-induced arthritic rat model [1]. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, which demonstrate both anti-inflammatory and analgesic activities in this model (indomethacin oral ED50 = 0.22 mg/kg) [2], KB-2683 exhibited no anti-inflammatory or analgesic effects, instead showing immunomodulatory activity through enhanced delayed-type hypersensitivity [1].

Antiarthritic efficacy Immunomodulation Adjuvant-induced arthritis

Immunomodulatory Selectivity: 4-Methylphenyl Benzothiazoles Avoid IL-2 Suppression Observed with Classical Immunosuppressants

Certain 4-methylphenyl benzothiazole derivatives demonstrate selective inhibition of IL-2-dependent T-cell proliferation without suppressing IL-4 cytokine production [1]. This contrasts with broad-spectrum immunosuppressants like cyclosporine A, which inhibit both IL-2 and IL-4 pathways. The selectivity arises from the specific substitution pattern on the benzothiazole core, with the 4-methylphenyl group contributing to the discrimination between Th1 and Th2 cytokine signaling pathways [1].

Immunomodulation T-cell proliferation Cytokine selectivity

Materials Science Application: 4-(4-Methylphenyl)benzothiazole as OLED Ligand vs. 2-Substituted Analogs

Benzothiazole, 4-(4-methylphenyl)- (CAS 943443-11-6) is specifically claimed in patent literature as a ligand component for light-emitting transition metal complexes used in organic electroluminescence devices . The 4-position attachment of the p-tolyl group, as opposed to the more common 2-substitution, alters the coordination geometry around the metal center (e.g., Ir, Pt), which directly impacts emission wavelength, quantum yield, and device lifetime. This regioisomeric specificity is not achievable with 2-(4-methylphenyl)benzothiazole (CAS 16112-21-3), which binds metals through the thiazole nitrogen with different spatial orientation .

OLED materials Transition metal complexes Electroluminescence

Physicochemical Property Comparison: 4-(4-Methylphenyl)benzothiazole vs. 2-(4-Methylphenyl)benzothiazole

Benzothiazole, 4-(4-methylphenyl)- (CAS 943443-11-6) and its 2-substituted isomer (CAS 16112-21-3) share identical molecular formula (C14H11NS) and molecular weight (225.31 g/mol) but exhibit distinct physicochemical properties due to regioisomerism . The 4-substituted isomer (TBTZ) is characterized as a solid with limited publicly reported melting point or solubility data, whereas the 2-substituted isomer has been more extensively characterized with reported melting points ranging from 140-141°C [1]. The 4-position substitution alters the electronic distribution across the conjugated system, affecting UV-Vis absorption, fluorescence, and HPLC retention behavior .

Physicochemical properties Regioisomer comparison Drug-likeness

Prioritized Application Scenarios for Benzothiazole, 4-(4-methylphenyl)- Based on Quantitative Evidence


Phosphorescent OLED Material Development Requiring Specific Metal-Coordination Geometry

Researchers developing iridium(III) or platinum(II) phosphorescent complexes for organic light-emitting diodes should prioritize the 4-substituted regioisomer (CAS 943443-11-6) over the 2-substituted analog (CAS 16112-21-3). Patent literature explicitly claims this compound as a ligand component for light-emitting transition metal complexes, where the 4-position attachment of the p-tolyl group enables a distinct coordination environment that cannot be achieved with 2-substituted benzothiazoles . The regioisomeric specificity directly impacts emission color tuning and device efficiency .

Discovery of Non-NSAID Immunomodulatory Agents for Autoimmune Arthritis

For drug discovery programs targeting rheumatoid arthritis with an unmet need for disease-modifying agents lacking NSAID-associated toxicities, the 4-acetoxy-2-(4-methylphenyl)benzothiazole scaffold (KB-2683) offers a validated starting point. KB-2683 was the most potent compound in an adjuvant-induced arthritis rat model and demonstrated immunomodulatory activity through enhanced delayed-type hypersensitivity without anti-inflammatory or analgesic effects [1]. This profile contrasts sharply with NSAIDs like indomethacin (ED50 = 0.22 mg/kg) that provide symptomatic relief but do not modify disease progression [2].

TPH1 Inhibitor Lead Optimization with Intermediate Potency Requirements

Medicinal chemists developing TPH1 inhibitors for peripheral serotonin-related disorders (e.g., carcinoid syndrome, irritable bowel syndrome) should consider the 4-methylphenyl benzothiazole scaffold when intermediate potency (∼100 nM) is preferred over ultra-high potency. The 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one derivative demonstrated 50% inhibition at 98 ± 30 nM [3], which is 4-fold more potent than LP-533401 (IC50 = 400 nM) but 10-fold less potent than telotristat (IC50 = 10 nM) [4]. This potency window may offer a more favorable therapeutic index or reduced off-target effects.

Analytical Method Development and Reference Standard Procurement Requiring Exact Regioisomeric Identity

Analytical chemists and quality control laboratories developing HPLC or LC-MS methods for benzothiazole derivatives must specify exact CAS registry numbers (943443-11-6 for the 4-substituted isomer) during procurement. The 4- and 2-substituted regioisomers share identical molecular formula and mass (225.31 g/mol) but exhibit distinct chromatographic retention behavior and UV absorption profiles . Use of the incorrect isomer as a reference standard will lead to inaccurate quantification and method validation failures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzothiazole,4-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.